REACTION_CXSMILES
|
C[O-].[Na+].[Cl:4][C:5]1[C:6](=[O:14])[O:7][C:8](C)(C)[O:9][C:10]=1[CH3:11].Cl>CO>[CH3:8][O:7][C:6](=[O:14])[CH:5]([Cl:4])[C:10]([CH3:11])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
provided 2.35 g (94% yield, NMR assay ~90%) of a pale yellow oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |